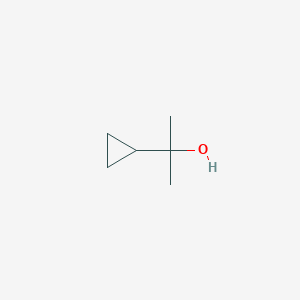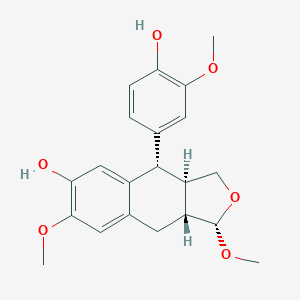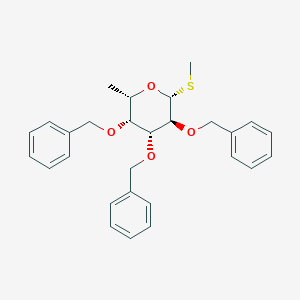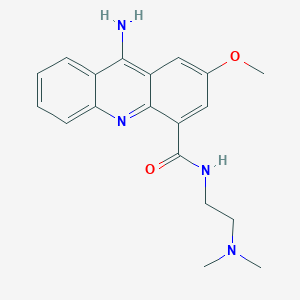
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ONO-1301 and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- is not fully understood. However, it has been found to act as an agonist of the peroxisome proliferator-activated receptor (PPAR) gamma. This receptor is involved in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. The compound has also been found to have neuroprotective effects and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- in lab experiments is its ability to regulate glucose and lipid metabolism. This makes it a useful tool for studying the mechanisms underlying metabolic diseases such as diabetes and obesity. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential applications in other areas of scientific research.
合成方法
The synthesis of Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- involves several steps. The first step is the synthesis of 2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-ol, which is then reacted with butanoic acid chloride to form the final product. This synthesis method has been optimized and has been found to be reliable for the production of high-quality Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)-.
科学研究应用
Butanoic acid, 4-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-6-yl)oxy)- has been used extensively in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
属性
CAS 编号 |
103876-50-2 |
|---|---|
分子式 |
C14H12N4O5 |
分子量 |
316.27 g/mol |
IUPAC 名称 |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid |
InChI |
InChI=1S/C14H12N4O5/c19-12(20)2-1-5-22-9-3-4-11-8(6-9)7-10(14(21)23-11)13-15-17-18-16-13/h3-4,6-7H,1-2,5H2,(H,19,20)(H,15,16,17,18) |
InChI 键 |
RGIJGAGHEILQIE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
规范 SMILES |
C1=CC2=C(C=C1OCCCC(=O)O)C=C(C(=O)O2)C3=NNN=N3 |
其他 CAS 编号 |
103876-50-2 |
同义词 |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-6-yl]oxybutanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



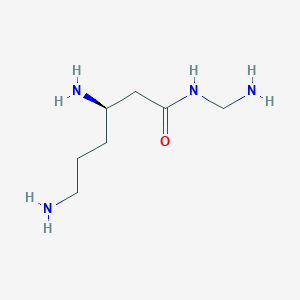
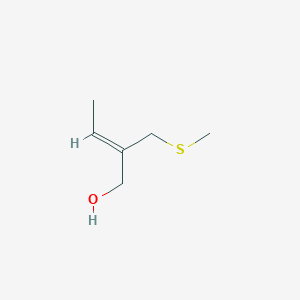
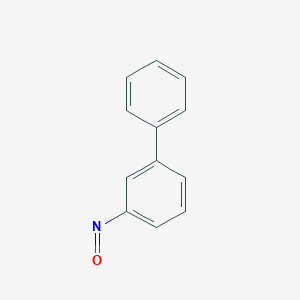
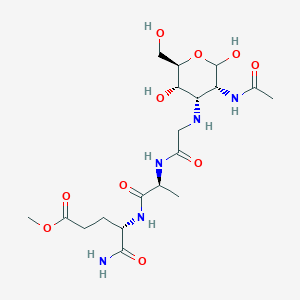
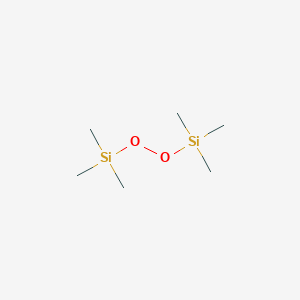
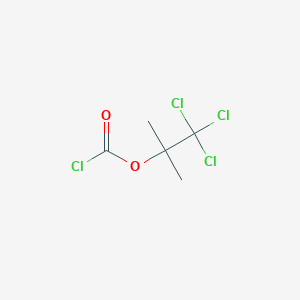
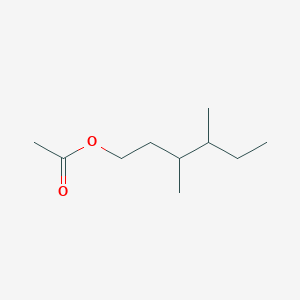

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

